molecular formula C6H8F2O2 B12080421 Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

Cat. No.: B12080421
M. Wt: 150.12 g/mol
InChI Key: UJHLWXMZFAVEEQ-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate (CAS 1895024-31-3) is a valuable chemical building block in organic synthesis and industrial research. Its structure, featuring a cyclopropane ring esterified and substituted with a difluoromethyl group, makes it a versatile precursor for developing more complex molecules. A primary research application of such cyclopropane-1-carboxylate derivatives is serving as key intermediates in the synthesis of pyrethroids, a major class of insecticides and acaricides . The compound is also of significant interest in advanced materials science, particularly in the synthesis of homochiral metal-organic frameworks (HMOFs) . These frameworks can utilize chiral linkers and metal-carboxylate secondary building units (SBUs) to create enantioselective catalysts, which are highly valuable for producing optically pure compounds in pharmaceutical chemistry . Furthermore, the difluoromethyl moiety is a common active group in modern agrochemicals, as seen in commercial fungicides like Fluxapyroxad, underscoring the relevance of this compound in the design and discovery of new crop protection agents . Researchers value this compound for its potential to introduce the sterically constrained cyclopropane ring and the metabolically stable difluoromethyl group into target molecules, which can modulate their biological activity and physical properties. It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 1-(difluoromethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHLWXMZFAVEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Mediated Cyclopropanation

This method, detailed in patent CN104447293A, utilizes methacrylic acid derivatives (e.g., methyl methacrylate) as substrates. Reaction with trihalides (e.g., CH2_2I2_2) under alkaline conditions generates 2,2-gem-dihalocyclopropane intermediates. For example:

Methyl methacrylate+CH2I2NaOH, Phase Transfer CatalystMethyl 2,2-diiodo-1-(difluoromethyl)cyclopropane-1-carboxylate\text{Methyl methacrylate} + \text{CH}2\text{I}2 \xrightarrow{\text{NaOH, Phase Transfer Catalyst}} \text{Methyl 2,2-diiodo-1-(difluoromethyl)cyclopropane-1-carboxylate}

Phase transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by facilitating interfacial interactions. The reaction proceeds via a [2+1] cycloaddition mechanism, where the dihalomethane acts as a carbene precursor.

Key Parameters:

  • Temperature : 0–25°C to minimize side reactions.

  • Solvent : Dichloromethane or THF for optimal solubility.

  • Yield : 60–75% (patent data).

Transition-Metal-Catalyzed Methods

Recent advances employ copper or palladium catalysts to enable stereoselective cyclopropanation. For instance, Cu(OTf)2_2 catalyzes the reaction between difluoromethyl diazomethane derivatives and acrylates:

Difluoromethyl diazomethane+Methyl acrylateCu(OTf)2Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate\text{Difluoromethyl diazomethane} + \text{Methyl acrylate} \xrightarrow{\text{Cu(OTf)}_2} \text{this compound}

This method achieves higher enantiomeric excess (up to 90% ee) but requires stringent anhydrous conditions.

Dehalogenation Techniques: Removing Halogen Substituents

The 2,2-gem-dihalocyclopropane intermediates require dehalogenation to yield the desired product. Two primary strategies are utilized:

Reductive Dehalogenation with Metals

Sodium in methanol selectively reduces diiodo or dibromo substituents:

Methyl 2,2-diiodo-1-(difluoromethyl)cyclopropane-1-carboxylate+2NaMethyl 1-(difluoromethyl)cyclopropane-1-carboxylate+2NaI\text{Methyl 2,2-diiodo-1-(difluoromethyl)cyclopropane-1-carboxylate} + 2\text{Na} \rightarrow \text{this compound} + 2\text{NaI}

Conditions :

  • Solvent : Methanol or ethanol.

  • Temperature : Reflux (65–78°C).

  • Yield : 80–85%.

Radical-Mediated Dehalogenation

Tributyltin hydride (Bu3_3SnH) initiates radical chain reactions, cleaving carbon-halogen bonds:

R-X+Bu3SnHR-H+Bu3SnX\text{R-X} + \text{Bu}3\text{SnH} \rightarrow \text{R-H} + \text{Bu}3\text{SnX}

While effective, this method is less favored industrially due to tin toxicity and purification challenges.

Acidification and Purification: Finalizing the Product

Post-dehalogenation, the crude product undergoes acidification and purification:

Acidification

Hydrochloric acid (HCl) neutralizes residual base and protonates any carboxylate salts:

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate (salt)+HClMethyl 1-(difluoromethyl)cyclopropane-1-carboxylate (acid)+NaCl\text{this compound (salt)} + \text{HCl} \rightarrow \text{this compound (acid)} + \text{NaCl}

Purification

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >98% purity.

  • Distillation : For large-scale production, fractional distillation under reduced pressure (50–60°C, 10 mmHg) isolates the ester.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Halogen-mediated60–7595–98Scalable, low costRequires halogen handling
Metal-catalyzed70–8599High stereoselectivityExpensive catalysts, moisture-sensitive
Radical dehalogenation65–7090Mild conditionsToxicity concerns

Industrial Production Considerations

Scalability

The halogen-mediated route is preferred for industrial scale due to:

  • Readily available raw materials : Methacrylic acid derivatives and CH2_2I2_2 are commodity chemicals.

  • Minimal byproducts : Sodium iodide (NaI) is non-toxic and easily separated.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Synthetic Applications

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique cyclopropane structure allows for specific transformations that are advantageous in creating complex molecules.

1.1. Difluoromethylation Reactions

Difluoromethylation is a significant reaction involving this compound, where the difluoromethyl group is introduced into various substrates. This process enhances the biological activity of compounds by modifying their lipophilicity and reactivity. Recent studies have highlighted methods for the difluoromethylation of aryl iodides using copper-mediated processes, which have shown promising yields and selectivity .

1.2. Synthesis of Fluorinated Compounds

The compound can be utilized to synthesize fluorinated analogs of biologically active molecules. For instance, difluorocyclopropanes derived from this compound have been shown to participate in ring-opening reactions that yield valuable products for pharmaceutical applications .

Research into the biological activity of this compound suggests potential applications in drug discovery and development.

2.1. Antimicrobial Properties

Studies indicate that compounds containing the difluoromethyl group exhibit notable antimicrobial properties. For example, formulations incorporating this compound have been explored for their effectiveness against various fungal pathogens, showcasing its potential as an antifungal agent .

2.2. Anti-inflammatory Activity

The cyclopropane structure has been associated with anti-inflammatory properties in certain derivatives. Research has identified specific analogs that demonstrate efficacy in reducing inflammation, which may lead to new therapeutic agents for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the practical applications and research findings related to this compound:

StudyFocusFindings
Hartwig et al., 2012Difluoromethylation of Aryl IodidesDemonstrated high yields using copper catalysts .
Amii et al., 2021Synthesis of DifluorocyclopropanesRevealed efficient methods for generating difluorocyclopropanes with significant yields .
Otsuka et al., 1981Anti-inflammatory AgentsIdentified compounds with cyclopropane structures showing anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The cyclopropane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylate Derivatives

Structural and Electronic Effects

Below is a comparative analysis of key analogues:

Table 1: Key Properties of Methyl 1-(Difluoromethyl)cyclopropane-1-carboxylate and Analogues
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Difluoromethyl C₆H₈F₂O₂ 150.12 Balanced lipophilicity; intermediate in agrochemical synthesis
Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate 5-Methoxy-2,4-dinitrophenoxy C₁₂H₁₁N₂O₈ ~309.23* Nitro groups enhance electrophilicity; used in aromatic substitution reactions
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid (17c) 2,4-Difluorophenyl C₁₀H₇F₂O₂ ~212.16* Aryl substituent enables π-π interactions; pharmaceutical lead compound
1-(Methylamino)cyclopropane-1-carboxylate Methylamino C₁₀H₁₈F₂N₂O₂ 236.26 Amino group enhances hydrogen bonding; potential prodrug candidate
Methyl 1-(hydroxymethyl)cyclopropanecarboxylate Hydroxymethyl C₆H₁₀O₃ 130.14 Polar group improves aqueous solubility; intermediate in polymer chemistry
1,3-Dioxoisoindolin-2-yl 1-(3,5-bis(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (1h) 3,5-Bis(trifluoromethyl)phenyl C₁₉H₁₀F₆NO₄ ~447.29* Strong electron-withdrawing CF₃ groups; used in electron-deficient coupling reactions
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate Dichloro, methyl C₆H₈Cl₂O₂ 183.03 Steric hindrance from Cl limits ring-opening reactions; insecticide precursor
Ethyl 1-methylcyclopropane-1-carboxylate Methyl C₇H₁₂O₂ 128.17 Simpler structure; ethyl ester slows hydrolysis compared to methyl

Reactivity and Stability

  • Electron-Withdrawing Groups: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron withdrawal, enhancing the electrophilicity of the adjacent carbonyl group compared to non-fluorinated analogues (e.g., ethyl 1-methylcyclopropane-1-carboxylate) . However, it is less electron-deficient than derivatives with trifluoromethyl (-CF₃) or sulfonyl chloride groups (e.g., methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate), which exhibit higher reactivity in nucleophilic substitutions . Nitro and methoxy groups (e.g., in ) create strong electron-deficient centers, favoring aromatic electrophilic substitution but reducing stability under acidic conditions .
  • Steric Effects: Bulky substituents like dichloro () or bis(trifluoromethyl)phenyl () increase steric hindrance, stabilizing the cyclopropane ring against ring-opening reactions. In contrast, smaller groups like hydroxymethyl () or methylamino () allow greater conformational flexibility.

Physical Properties

  • Solubility: Hydroxymethyl and amino groups () improve water solubility, whereas difluoromethyl and aryl substituents increase lipid solubility, impacting bioavailability.
  • Thermal Stability: Electron-withdrawing groups (e.g., -CF₃, -NO₂) generally enhance thermal stability, as seen in and .

Biological Activity

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is a compound that has drawn attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with a difluoromethyl group and a carboxylate ester. Its molecular formula is C6H8F2O2C_6H_8F_2O_2, with a molecular weight of approximately 164.13 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

The mechanism of action for this compound is not fully elucidated, but several hypotheses have been proposed based on structural analogs and related compounds:

  • Interaction with Enzymes : The difluoromethyl group may facilitate binding to enzyme active sites, altering enzyme kinetics or inhibiting specific pathways.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on fluorinated cyclopropanes have shown:

  • Inhibition of Cell Proliferation : Compounds analogous to this compound have demonstrated the ability to inhibit the proliferation of cancer cell lines in vitro.
  • Mechanisms of Action : Some of these compounds act by disrupting microtubule formation or inducing apoptosis in cancer cells.
CompoundActivityIC50 (µM)Reference
This compoundAnticancerTBD
Disorazole ATubulin polymerization inhibitor0.003
Trifluoromethyl cyclopropane analogsCytotoxicity in cancer cells0.01 - 0.03

Study on Fluorinated Cyclopropanes

A recent study evaluated the biological activity of various fluorinated cyclopropanes, including this compound. Key findings included:

  • Enhanced Cytotoxicity : The presence of fluorine was correlated with increased cytotoxic effects against specific cancer cell lines.
  • Mechanistic Insights : Fluorinated compounds were found to disrupt normal cellular processes, leading to increased apoptosis rates.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must be considered:

  • Toxicity : Similar compounds have been classified as having moderate toxicity upon ingestion and potential irritant effects on skin and eyes.
  • Environmental Impact : Studies are ongoing to evaluate the ecological effects of fluorinated compounds, given their persistence in the environment.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl 1-(difluoromethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence cyclopropane ring formation?

  • Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods. For fluorinated analogs, diethylzinc-mediated reactions with dibromodifluoromethane may introduce the difluoromethyl group. Optimizing temperature (-20°C to 25°C) and solvent polarity (e.g., THF or DCM) is critical to stabilize strained intermediates . Characterization via 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for C7H9F2O2\text{C}_7\text{H}_9\text{F}_2\text{O}_2: 175.0576). 1H^{1}\text{H} NMR detects cyclopropane ring protons (δ 1.2–1.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). 19F^{19}\text{F} NMR distinguishes difluoromethyl signals (δ -110 to -125 ppm, split due to coupling). IR spectroscopy identifies carbonyl stretches (~1720 cm1^{-1}) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound should be stored under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group. Moisture-sensitive cyclopropane rings may degrade in humid conditions; use anhydrous solvents (e.g., dried DCM) during handling. Monitor degradation via TLC or GC-MS .

Advanced Research Questions

Q. How does the difluoromethyl group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group increases ring strain and electrophilicity, making the cyclopropane susceptible to ring-opening reactions. For example, in nucleophilic attack, regioselectivity can be predicted using DFT calculations (e.g., Fukui indices). Compare kinetic vs. thermodynamic products under varying conditions (e.g., acid catalysis vs. thermal activation) .

Q. What strategies address contradictions in spectroscopic data for fluorinated cyclopropane derivatives?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or dynamic effects. Use variable-temperature NMR to assess conformational changes. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (e.g., Gaussian DFT) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers design experiments to control stereochemistry during cyclopropane functionalization?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)/Cu(I) complexes) can induce enantioselectivity. For diastereocontrol, steric effects from substituents (e.g., tert-butyl groups) or temperature gradients may bias transition states. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .

Q. What computational tools are effective for predicting reaction pathways in cyclopropane-based systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Molecular dynamics simulations (e.g., AMBER) assess solvent effects. Software like Gaussian or ORCA can predict regioselectivity in ring-opening reactions .

Q. How do steric and electronic effects of the difluoromethyl group impact biological activity in medicinal chemistry applications?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can correlate substituent effects with bioactivity. Compare IC50_{50} values against non-fluorinated analogs .

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